(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

描述

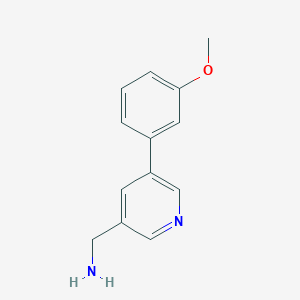

(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is a heteroaromatic compound featuring a pyridine core substituted with a 3-methoxyphenyl group at the 5-position and a methanamine (-CH2NH2) group at the 3-position.

属性

IUPAC Name |

[5-(3-methoxyphenyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-4-2-3-11(6-13)12-5-10(7-14)8-15-9-12/h2-6,8-9H,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUUKNYKIRPRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744389 | |

| Record name | 1-[5-(3-Methoxyphenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356110-88-7 | |

| Record name | 1-[5-(3-Methoxyphenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another approach involves the use of hypervalent iodine and TEMPO-mediated oxidation of amines. This method provides a metal-free and environmentally friendly protocol for the synthesis of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate reaction conditions.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, amine derivatives, and substituted aromatic compounds.

科学研究应用

Scientific Research Applications

-

Chemistry :

- Building Block : It serves as a crucial building block in the synthesis of complex organic molecules.

- Reagent : Utilized in various organic reactions due to its reactive functional groups.

-

Biology :

- Biological Activity : The compound is under investigation for its potential biological activities, including interactions with enzymes and receptors.

- Mechanism of Action : It may modulate signaling pathways associated with various diseases by inhibiting specific enzymes or receptors.

-

Medicine :

- Therapeutic Applications : Research is ongoing to explore its potential in drug development for diseases such as cancer and bacterial infections.

- Case Studies : Notable studies highlight its anticancer properties, particularly against gastric cancer cell lines.

-

Industry :

- Specialty Chemicals Production : Used in the development of materials with specific properties, including polymers and coatings.

The biological activity of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is primarily attributed to its interaction with specific molecular targets.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Mycobacterium tuberculosis growth | |

| Anticancer | Induction of apoptosis in gastric cancer cells | |

| Enzyme Inhibition | Modulation of ATP synthase activity | |

| Protein Interaction | Disruption of ELF3-MED23 complex |

Anticancer Effects

A significant study focused on the effects of this compound on gastric cancer cell lines. The compound demonstrated effective reduction in cell proliferation and induced apoptosis through inhibition of HER2 signaling pathways. The reported IC50 values indicated potent activity against trastuzumab-resistant clones, suggesting its potential as a therapeutic agent for resistant cancers.

Table 2: Anticancer Activity Data

| Cell Line | % Inhibition | IC50 (µM) |

|---|---|---|

| T-47D (Breast) | 90.47% | 0.85 |

| SK-MEL-5 (Melanoma) | 84.32% | 1.10 |

| MDA-MB-468 (Breast) | 84.83% | 1.25 |

| SR Leukemia | 81.58% | 1.50 |

作用机制

The mechanism of action of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Comparative Data Table

Key Research Findings

- Electronic Effects : Methoxy groups enhance electron density, improving solubility and hydrogen-bonding capacity compared to halogenated analogs .

- Bioactivity Trends: Imidazopyridine derivatives (e.g., ) show pronounced antimicrobial effects, suggesting that fused heterocycles may optimize bioactivity over simple pyridine derivatives.

生物活性

The compound (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is a pyridine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a pyridine ring substituted with a methoxyphenyl group and an amine moiety. The methoxy group enhances the compound's lipophilicity, potentially influencing its interactions with biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact mechanism can vary depending on the biological system being studied, but it generally involves modulation of signaling pathways associated with various diseases .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures demonstrated potent inhibition against Mycobacterium tuberculosis and other bacterial strains, suggesting potential applications in treating infectious diseases .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies revealed that it can induce apoptosis in cancer cell lines by disrupting critical protein-protein interactions involved in tumor growth. For example, compounds related to this compound have been found to downregulate HER2 expression in gastric cancer cells, demonstrating significant anti-proliferative effects .

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

A significant study explored the effects of this compound on gastric cancer cell lines. The compound was shown to effectively reduce cell proliferation and induce apoptosis through the inhibition of HER2 signaling pathways. The study reported IC50 values indicating potent activity against trastuzumab-resistant clones, highlighting its potential as a therapeutic agent for resistant cancers .

常见问题

Q. What are effective synthetic routes for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine?

Methodological Answer: The synthesis can leverage cross-coupling strategies, such as Suzuki-Miyaura reactions, to attach the 3-methoxyphenyl group to the pyridine core. For example, describes microwave-assisted coupling of boronic acids with halogenated pyridines under argon, achieving yields >85% with Pd catalysts. Protecting the amine group with tert-butoxycarbonyl (Boc) prior to coupling minimizes side reactions, followed by deprotection with HCl/trifluoroacetic acid (TFA) . Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity.

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Combined spectroscopic techniques are critical:

- NMR : H and C NMR identify substituent patterns (e.g., methoxy protons at ~3.8 ppm, pyridine ring protons at 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 229.1218 for CHNO) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What initial biological screening assays are suitable for this compound?

Methodological Answer:

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors due to structural similarity to Sarizotan (). Use radioligand displacement (e.g., H-8-OH-DPAT for 5-HT) .

- Cytotoxicity : MTT assays in HEK-293 or neuronal cell lines to assess safety margins .

Advanced Research Questions

Q. How do substituent variations on the pyridine ring affect pharmacological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic modifications:

- Methoxy Position : Compare 3-methoxy vs. 4-methoxy analogs () using in vitro binding assays.

- Amine Substitution : Replace the primary amine with methyl or acetyl groups to evaluate metabolic stability (e.g., via liver microsome assays) .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with receptor affinity .

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) .

- Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) data.

- Refinement : SHELXL () refines anisotropic displacement parameters and validates H-bonding networks (e.g., amine-pyridine interactions).

- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for the methoxy group) .

Q. How should researchers address contradictory data in biological assays?

Methodological Answer:

- Replicate Studies : Conduct triplicate assays with blinded controls to minimize batch variability .

- Orthogonal Assays : Confirm binding results using surface plasmon resonance (SPR) alongside radioligand displacement .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. For IC discrepancies, check assay conditions (e.g., buffer pH, temperature) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to 5-HT (PDB: 7E2Z). Focus on π-π stacking between pyridine and Phe residues .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability (50 ns trajectories) in GROMACS. Analyze RMSD and binding free energy (MM/PBSA) .

- Pharmacophore Modeling : Identify critical features (e.g., amine H-bond donors) using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。